molecular formula C21H25N3O3 B7151256 3-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide

3-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide

Cat. No.: B7151256
M. Wt: 367.4 g/mol
InChI Key: ZGWUCPKIKVBNOT-UHFFFAOYSA-N
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Description

3-[(1-Hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide is a complex organic compound characterized by its intricate molecular structure. This compound features a benzamide group, a propyl group, and a unique indenyl moiety with a hydroxyl group at the first position. The presence of these functional groups makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(1-Hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide typically involves multiple steps, starting with the preparation of the indenyl core This can be achieved through the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The carbonyl group in the benzamide can be reduced to an amine.

  • Substitution: The propyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of indenyl ketones or carboxylic acids.

  • Reduction: Formation of benzamide amine derivatives.

  • Substitution: Formation of various alkyl or aryl-substituted benzamides.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity can be explored for potential therapeutic uses, such as enzyme inhibition or receptor binding.

  • Medicine: It may be investigated for its pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

  • Industry: The compound's unique structure makes it a candidate for use in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which 3-[(1-Hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

  • Indomethacin: A well-known nonsteroidal anti-inflammatory drug (NSAID) with a similar benzamide structure.

  • Ibuprofen: Another NSAID with a propyl group, but lacking the indenyl moiety.

  • Naproxen: Similar to ibuprofen in structure and use, but with a different substitution pattern.

Uniqueness: 3-[(1-Hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide stands out due to its unique indenyl core and hydroxyl group, which may confer distinct biological and chemical properties compared to other similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields. Further studies and investigations are essential to fully understand and harness its properties.

Properties

IUPAC Name

3-[(1-hydroxy-2,3-dihydroinden-1-yl)methylcarbamoylamino]-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O3/c1-2-12-22-19(25)16-7-5-8-17(13-16)24-20(26)23-14-21(27)11-10-15-6-3-4-9-18(15)21/h3-9,13,27H,2,10-12,14H2,1H3,(H,22,25)(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGWUCPKIKVBNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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